molecular formula C14H21NO3S B6693267 (3R,4R)-4-cyclopropyl-1-(thiane-4-carbonyl)pyrrolidine-3-carboxylic acid

(3R,4R)-4-cyclopropyl-1-(thiane-4-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B6693267
M. Wt: 283.39 g/mol
InChI Key: KOIRRKIDWFRDIV-NEPJUHHUSA-N
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Description

(3R,4R)-4-cyclopropyl-1-(thiane-4-carbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-cyclopropyl-1-(thiane-4-carbonyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropyl and thiane intermediates, which are then coupled with the pyrrolidine ring under specific reaction conditions. Common reagents used in these reactions include carboxyl activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-cyclopropyl-1-(thiane-4-carbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

(3R,4R)-4-cyclopropyl-1-(thiane-4-carbonyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3R,4R)-4-cyclopropyl-1-(thiane-4-carbonyl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-4-cyclopropyl-1-(thiane-4-carbonyl)pyrrolidine-3-carboxylic acid is unique due to its combination of a cyclopropyl group, thiane ring, and pyrrolidine ring, which confer distinct chemical properties and reactivity patterns not commonly found in other compounds.

Properties

IUPAC Name

(3R,4R)-4-cyclopropyl-1-(thiane-4-carbonyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c16-13(10-3-5-19-6-4-10)15-7-11(9-1-2-9)12(8-15)14(17)18/h9-12H,1-8H2,(H,17,18)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIRRKIDWFRDIV-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2C(=O)O)C(=O)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2C(=O)O)C(=O)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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